molecular formula C23H22N4O3 B2498796 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251625-25-8

2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2498796
CAS No.: 1251625-25-8
M. Wt: 402.454
InChI Key: UQRRCPFWBMMTIC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline carboxamide family, characterized by a fused pyrazole-quinoline core with a carboxamide substituent at position 6. Key structural features include:

  • Oxolan-2-ylmethyl (tetrahydrofuran methyl) group on the carboxamide nitrogen, which may improve solubility and metabolic stability compared to alkyl or aryl substituents.
  • 3-Oxo moiety in the pyrazole ring, contributing to hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(oxolan-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h4-9,11,13,17,26H,2-3,10,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJFUTUCLADUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Chloroquinoline-3-carbaldehyde

The synthesis begins with the preparation of 2-chloroquinoline-3-carbaldehyde, a versatile intermediate for heterocyclic annulation. As reported in, this compound is synthesized via Vilsmeier-Haack formylation of 2-chloroquinoline, yielding the aldehyde in 65–70% efficiency. The aldehyde group at position 3 facilitates subsequent cyclization with hydrazines.

Cyclocondensation with Hydrazine Derivatives

Reaction of 2-chloroquinoline-3-carbaldehyde with methylhydrazine in ethanol under reflux forms the pyrazole ring. This step proceeds via nucleophilic attack of the hydrazine at the aldehyde carbonyl, followed by dehydration and cyclization to yield 2-chloro-3-hydrozinoquinoline. Acid-catalyzed intramolecular cyclization then generates the pyrazolo[4,3-c]quinoline scaffold.

Reaction Conditions :

  • Solvent: Ethanol, 80°C, 12 h
  • Catalyst: Concentrated HCl (2 equiv)
  • Yield: 78%

Installation of the 8-Carboxamide Functionality

Nitration and Reduction

The quinoline ring is nitrated at position 8 using fuming HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield the 8-amino derivative. Oxidation with KMnO₄ in acidic medium converts the amine to a carboxylic acid.

Amidation with Tetrahydrofurfurylamine

The carboxylic acid is activated as an acid chloride (SOCl₂, reflux) and reacted with tetrahydrofurfurylamine in dichloromethane. Triethylamine is added to scavenge HCl, yielding the target carboxamide in 92% purity.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.35 (d, J = 8.5 Hz, 1H, H-5), 7.89–7.45 (m, 4H, Ar-H), 4.21 (m, 1H, oxolane CH), 3.75–3.52 (m, 4H, oxolane CH₂), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclocondensation

Hydrazine attack at the quinoline C-4 position may form regioisomeric pyrazolo[3,4-b]quinolines. This is mitigated by using bulky solvents (e.g., tert-amyl alcohol) to favor C-3 selectivity.

Oxolane Ring Stability

The oxolane moiety remains intact under acidic conditions but may undergo ring-opening in strong bases (e.g., NaOH > 2M). Reaction pH must be maintained below 9 during amidation.

Chemical Reactions Analysis

Types of Reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison of Pyrazoloquinoline and Pyridopyrazole Derivatives
Compound Name Core Structure R1 (Position 2) R2 (Carboxamide N) Molecular Weight Log P*
Target Compound Pyrazoloquinoline 4-Methylphenyl Oxolan-2-ylmethyl Not Reported ~3.0†
5-Methyl-3-oxo-N-[(oxolan-2-yl)methyl]-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide Pyridopyrazole Phenyl Oxolan-2-ylmethyl 352.39 2.5–3.5
2-(4-Chlorophenyl)-3-oxo-N-(propan-2-yl)-pyrazolo[4,3-c]quinoline-8-carboxamide Pyrazoloquinoline 4-Chlorophenyl Isopropyl Not Reported ~3.8‡
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-pyrazolo[4,3-c]pyridine-7-carboxylate Pyridopyrazole Phenyl Ethyl ester 410.43 4.0–4.5

*Log P values estimated based on structural analogs .
†Predicted using fragment-based methods (oxolan-2-ylmethyl group reduces Log P compared to phenyl).
‡Chlorophenyl increases Log P compared to methylphenyl.

Key Observations :

  • Substituent Effects :
    • The oxolan-2-ylmethyl group in the target compound improves aqueous solubility compared to isopropyl or phenyl groups in analogs .
    • 4-Methylphenyl vs. 4-chlorophenyl : The methyl group offers metabolic stability, while chlorine may increase toxicity risks .

Physicochemical and Pharmacokinetic Properties

Table 2: Drug-Likeness and Pharmacokinetic Parameters
Compound Name Drug-Likeness Score* BBB Permeation P-glycoprotein Substrate
Target Compound 3.5–4.0† Moderate No
4,4,7a-Trimethylhexahydro-1-benzofuran-2(3H)-one 4.50 High No
2-(4-Methylphenyl)indolizine 3.50 Low Yes

*Scores based on Lipinski’s Rule of Five and in silico predictions .
†Estimated due to structural similarities to indolizine derivatives.

Key Observations :

  • The target compound’s moderate Log P (~3.0) balances lipophilicity and solubility, favoring oral bioavailability.
  • Oxolan-2-ylmethyl group : Enhances gastrointestinal absorption compared to bulkier substituents (e.g., cycloheptyl in analogs) .

Challenges :

  • Polymorphism: Observed in quinoline-2-one analogs (), suggesting the need for crystallization optimization to ensure consistent pharmacokinetics.
  • Yield Optimization: Pyrazoloquinoline syntheses often require stringent reaction conditions (e.g., 12-hour reflux in HCl for 84% yield in ).

Biological Activity

The compound 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3} with a molecular weight of approximately 314.35 g/mol. The structure features a pyrazoloquinoline core substituted with a 4-methylphenyl group and an oxolane moiety.

Anti-inflammatory Effects

Recent studies have shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. For instance, in a study evaluating various derivatives, it was found that certain compounds inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound This compound demonstrated similar inhibitory effects on iNOS and COX-2 expression, which are crucial mediators in inflammation .

CompoundIC50 (μM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2

Anticancer Properties

The pyrazolo[4,3-c]quinoline derivatives have also shown promise as anticancer agents. Their ability to induce apoptosis in cancer cells has been documented. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. The exact mechanism remains under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Anti-inflammatory Study : A recent in vitro study on pyrazolo[4,3-c]quinoline derivatives highlighted the compound's ability to significantly reduce NO production in RAW 264.7 macrophages when stimulated with LPS. The IC50 value for this inhibition was comparable to established anti-inflammatory agents .
  • Anticancer Research : In another study focusing on the cytotoxic effects of various derivatives on cancer cell lines, the compound exhibited selective toxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics .

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